molecular formula C20H12O4S B14481774 Benzo(a)pyrenyl-6-sulfate CAS No. 64811-02-5

Benzo(a)pyrenyl-6-sulfate

Katalognummer: B14481774
CAS-Nummer: 64811-02-5
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: VEJQBCHNVXFPNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo(a)pyrenyl-6-sulfate is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Benzo(a)pyrene is formed during the incomplete combustion of organic matter and is commonly found in coal tar, tobacco smoke, and grilled meats . This compound is a sulfate conjugate of benzo(a)pyrene, which can be formed through metabolic processes in living organisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyrenyl-6-sulfate typically involves the sulfonation of benzo(a)pyrene. This can be achieved by reacting benzo(a)pyrene with sulfuric acid or sulfur trioxide in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled environments to ensure the selective formation of the sulfate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The product is then purified through techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Benzo(a)pyrenyl-6-sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzo(a)pyrenyl-6-sulfate has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzo(a)pyrenyl-6-sulfate involves its metabolic activation to reactive intermediates that can bind to DNA and proteins. This binding can lead to mutations and disruptions in cellular processes, contributing to its carcinogenic effects. The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of genes involved in xenobiotic metabolism .

Vergleich Mit ähnlichen Verbindungen

Benzo(a)pyrenyl-6-sulfate can be compared with other sulfate conjugates of PAHs, such as:

Conclusion

This compound is a significant compound in the study of PAHs due to its unique chemical properties and biological effects. Its synthesis, reactions, and applications provide valuable insights into the behavior of PAH derivatives in various fields of research.

Eigenschaften

CAS-Nummer

64811-02-5

Molekularformel

C20H12O4S

Molekulargewicht

348.4 g/mol

IUPAC-Name

benzo[b]pyren-6-yl hydrogen sulfate

InChI

InChI=1S/C20H12O4S/c21-25(22,23)24-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H,(H,21,22,23)

InChI-Schlüssel

VEJQBCHNVXFPNO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C4C(=C2OS(=O)(=O)O)C=CC5=CC=CC(=C54)C=C3

Verwandte CAS-Nummern

33953-73-0 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.